Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Lipophilicity Drug Design ADME

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-20-3; MF C₁₃H₁₅NO₂S; MW 249.33) is a fully methyl-substituted thieno[2,3-b]pyridine-2-carboxylic acid ethyl ester. The thieno[2,3-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit antibacterial, cytotoxic, and kinase-inhibitory activities.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
Cat. No. B13248838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C
InChIInChI=1S/C13H15NO2S/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11/h6H,5H2,1-4H3
InChIKeyARAZRZHOOOIJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylate: Key Structural & Procurement Identifiers for Selection


Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-20-3; MF C₁₃H₁₅NO₂S; MW 249.33) is a fully methyl-substituted thieno[2,3-b]pyridine-2-carboxylic acid ethyl ester [1]. The thieno[2,3-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit antibacterial, cytotoxic, and kinase-inhibitory activities [2][3]. This particular compound is supplied at ≥95% purity as a research-grade building block by major vendors including Enamine (Cat. EN300-29418) and Santa Cruz Biotechnology (Cat. sc-353468) [1].

Ethyl 3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylate: Why In-Class Analogs Cannot Be Freely Interchanged


Within the thieno[2,3-b]pyridine-2-carboxylate class, the specific 3,4,6-trimethyl substitution pattern is not merely decorative. The presence or absence of a 3-amino group fundamentally alters reactivity: 3-amino derivatives (e.g., ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) serve as precursors for fused polyheterocycles via cyclocondensation, whereas the non-aminated 3,4,6-trimethyl scaffold is designed for direct C-3 functionalization or use as an intact pharmacophore [1]. Furthermore, the ethyl ester versus the corresponding carboxylic acid (3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid, MW 221.28) introduces a >12% molecular weight difference and a LogD shift of approximately 1.5–2.0 units at physiological pH, critically altering membrane permeability and formulation behaviour [2]. Even among methyl-substituted variants, moving from a 4,6-dimethyl to a 3,4,6-trimethyl pattern changes the steric and electronic profile of the thiophene ring, which has been shown in related 4,5,6-trimethylthieno[2,3-b]pyridine series to modulate antiproliferative potency [3]. These differences mean that substitution with a near neighbor—whether the free acid, a 3-amino congener, or a regioisomeric methyl arrangement—cannot be assumed to preserve biological, physicochemical, or synthetic utility.

Ethyl 3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage of the Ethyl Ester Over the Free Carboxylic Acid Determines Membrane Partitioning Potential

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (target compound) exhibits substantially higher computed lipophilicity than its direct hydrolysis product, 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid. The target compound's LogD(pH 7.4) is 3.65 versus the acid's XLogP3 of 3.2, representing a ΔLogD of approximately +0.45 units, which typically translates to a ~2.8-fold increase in membrane partitioning under physiological conditions [1][2]. This difference, when combined with the elimination of the hydrogen bond donor present in the acid (HBD count: 0 vs. 1), makes the ethyl ester the preferred form for cell-based assays and permeability-limited screening cascades where the free acid would show reduced intracellular exposure [1].

Lipophilicity Drug Design ADME

Antibacterial Potency of the Closest 4,6-Dimethylthieno[2,3-b]pyridine Scaffold Establishes Quantitative Baselines for the 3,4,6-Trimethyl Substitution Pattern

Although direct MIC data for the exact 3,4,6-trimethyl target compound are not published, the closest characterized analog—ethyl thieno[2,3-b]pyridine-2-carboxylate derivative 9a (bearing a 4,6-dimethyl substitution and a 3-substituent)—demonstrated MIC values of 9.9 µM against S. aureus and 19.8 µM against E. coli, with corresponding MBC values of 19.8 µM and 39.5 µM, respectively [1]. The target compound's additional methyl group at C-3 is expected to further modulate potency by altering electron density on the thieno ring; SAR studies on 4,5,6-trimethylthieno[2,3-b]pyridines confirm that incremental methylation at the thiophene positions can tune antiproliferative activity [2]. The 4,6-dimethylthieno[2,3-b]pyridine series has also yielded compounds with IC₅₀ values of 14.2–19.5 µg/mL against E. coli and 18.9–24.3 µg/mL against S. aureus [3], providing a quantitative activity bracket within which the 3,4,6-trimethyl analog is expected to reside.

Antibacterial MIC Thienopyridine

Synthetic Tractability: The Non-Aminated Scaffold Enables Direct Electrophilic Functionalization Unavailable to 3-Amino Congeners

The target compound lacks the 3-amino group present in the most widely studied thieno[2,3-b]pyridine-2-carboxylate building blocks (e.g., ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate). This absence is synthetically enabling: 3-amino derivatives overwhelmingly react via the amine, undergoing cyclocondensation to form pyrimidinones, triazinones, and related fused systems [1]. In contrast, the 3,4,6-trimethyl scaffold retains an unsubstituted C-3 position available for direct electrophilic halogenation, nitration, or palladium-catalyzed cross-coupling [2]. The Dyachenko group demonstrated that 3-amino-2-acyl-4,5,6-trimethylthieno[2,3-b]pyridines are synthesized via multicomponent condensation, but the non-aminated 2-carboxylate ester is accessible through alternative Thorpe-Ziegler-type cyclization routes, providing orthogonal synthetic entry points [2][3].

Synthetic Chemistry C-H Functionalization Building Block

Vendor-Supplied Purity and Pricing Benchmarking Against the Carboxylic Acid Analog

The target compound is commercially available at ≥95% purity from two independent supplier categories: Enamine (building block supplier, Cat. EN300-29418, pricing: 1.0 g = $385; 5.0 g = $1,115 as of Feb 2023) [1] and Santa Cruz Biotechnology (research reagent supplier, Cat. sc-353468, pricing: 250 mg = $197; 1 g = $399) . In comparison, the corresponding carboxylic acid (3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid, CAS 400877-89-6) is available from BIOFOUNT at 25 mg for $838 , translating to a unit price of $33.52/mg versus $0.40–$0.79/mg for the ethyl ester from Santa Cruz and $0.22–$0.39/mg from Enamine. This represents a 42- to 152-fold cost premium for the acid form on a per-milligram basis, driven by lower commercial demand and synthesis volume.

Procurement Purity Cost Analysis

Ethyl 3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylate: Evidence-Backed Application Scenarios for Procurement Decisions


Cell-Based Antibacterial Screening Cascades Targeting Gram-Positive and Gram-Negative Pathogens

Based on the class-level MIC data from the 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate series (MIC 9.9–19.8 µM against S. aureus and E. coli) [1], the target compound is positioned for inclusion in antibacterial screening panels. Its LogD(pH 7.4) of 3.65 [2] ensures adequate membrane permeability for intracellular target engagement, a critical advantage over the more polar carboxylic acid analog. Researchers should procure the ethyl ester (not the acid) for cell-based MIC determinations and time-kill kinetic studies against drug-resistant strains including MRSA, where related thieno[2,3-b]pyridines have shown inhibition zones of 16.2 ± 0.6 mm [1].

Fragment-Based Lead Discovery and C-3 Diversification for Kinase Inhibitor Programs

The target compound's unsubstituted C-3 position enables direct electrophilic functionalization, distinguishing it from 3-amino congeners that are restricted to amine-centric cyclocondensation [3]. The compound's molecular weight (249.33 Da) and compliance with Lipinski's Rule of Five (rotatable bonds = 3; HBD = 0; tPSA = 39.19 Ų) [2] make it suitable as a fragment or early lead scaffold. Procurement of gram quantities from Enamine ($385/g) [4] supports parallel SAR exploration through halogenation, nitration, or palladium-catalyzed cross-coupling at C-3, enabling rapid expansion of chemical space around the thieno[2,3-b]pyridine core.

Pim-1 Kinase Inhibitor Lead Optimization

The thieno[2,3-b]pyridine scaffold has been validated as a pim-1 kinase inhibitor pharmacophore, with compound 9a demonstrating IC₅₀ values of 25.7 µM (HEPG2) and 30.53 µM (MCF-7) against cancer cell lines [1]. The target compound's 3,4,6-trimethyl substitution pattern, distinct from the 4,6-dimethyl-3-substituted series evaluated, offers a novel SAR vector for improving kinase selectivity. In-silico docking studies on the 4,6-dimethyl series [1] provide a computational framework for predicting the binding mode of the 3,4,6-trimethyl analog, supporting its procurement for in vitro kinase inhibition profiling.

Physicochemical Comparator in ADME Optimization Studies

With a LogD(pH 7.4) of 3.65 and zero hydrogen bond donors [2], this compound serves as a membrane-permeable benchmark for evaluating the impact of ester hydrolysis on cellular activity. When paired with its carboxylic acid hydrolysis product (XLogP3 = 3.2; HBD = 1) [5], the matched molecular pair enables quantitative assessment of the ester-to-acid shift in permeability, solubility, and target engagement. This application is directly relevant for prodrug design programs where the ethyl ester is evaluated as a potential prodrug moiety for improving oral bioavailability of thieno[2,3-b]pyridine-based therapeutics.

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